(2E)-2-cyano-N-(3-ethoxypropyl)-3-[2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide
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Overview
Description
(2E)-2-cyano-N-(3-ethoxypropyl)-3-[2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyano group, an ethoxypropyl chain, and a fluorophenoxy group attached to a pyrido[1,2-a]pyrimidin core.
Preparation Methods
The synthesis of (2E)-2-cyano-N-(3-ethoxypropyl)-3-[2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide involves multiple steps. The synthetic route typically starts with the preparation of the pyrido[1,2-a]pyrimidin core, followed by the introduction of the fluorophenoxy group through nucleophilic substitution. The cyano group is then added via a cyanation reaction, and the ethoxypropyl chain is introduced through an alkylation reaction. Industrial production methods may involve optimizing these steps to increase yield and purity, often using automated systems and advanced purification techniques .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where nucleophiles like amines or thiols replace the fluorine atom.
Scientific Research Applications
(2E)-2-cyano-N-(3-ethoxypropyl)-3-[2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-N-(3-ethoxypropyl)-3-[2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can modulate various cellular pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Compared to other similar compounds, (2E)-2-cyano-N-(3-ethoxypropyl)-3-[2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide stands out due to its unique structural features and potential applications. Similar compounds include:
Ethyl acetoacetate: Used as a chemical intermediate in various reactions.
Vorasidenib: A selective inhibitor of mutant IDH1 and IDH2 enzymes, used in cancer treatment.
Nickelates: Compounds with unique electronic properties, studied for their superconductivity.
This compound’s distinct structure and versatile reactivity make it a valuable subject of study in multiple scientific disciplines.
Properties
Molecular Formula |
C24H23FN4O4 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
(E)-2-cyano-N-(3-ethoxypropyl)-3-[2-(2-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide |
InChI |
InChI=1S/C24H23FN4O4/c1-3-32-13-7-11-27-22(30)17(15-26)14-18-23(33-20-10-5-4-9-19(20)25)28-21-16(2)8-6-12-29(21)24(18)31/h4-6,8-10,12,14H,3,7,11,13H2,1-2H3,(H,27,30)/b17-14+ |
InChI Key |
DOONIUUTKIREGE-SAPNQHFASA-N |
Isomeric SMILES |
CCOCCCNC(=O)/C(=C/C1=C(N=C2C(=CC=CN2C1=O)C)OC3=CC=CC=C3F)/C#N |
Canonical SMILES |
CCOCCCNC(=O)C(=CC1=C(N=C2C(=CC=CN2C1=O)C)OC3=CC=CC=C3F)C#N |
Origin of Product |
United States |
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